N-(4-isopropoxyphenyl)-3,4-dimethylbenzamide
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Description
N-(4-isopropoxyphenyl)-3,4-dimethylbenzamide is a chemical compound with potentially significant properties. While specific information on this exact compound is limited, similar compounds have been studied extensively.
Synthesis Analysis
Synthesis of related compounds often involves acylation reactions and careful control of reaction conditions. For example, Karabulut et al. (2014) describe the synthesis of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, via acylation of aminophenol with methoxybenzoylchloride (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, as performed by Karabulut et al. (2014), often includes techniques like X-ray diffraction and DFT calculations to determine bond lengths, angles, and dihedral angles (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamides can undergo various chemical reactions, depending on their substituents. For instance, Al Mamari and Al Lawati (2019) studied the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting the importance of the N,O-bidentate directing group in reactions (Al Mamari & Al Lawati, 2019).
Physical Properties Analysis
Physical properties like crystallization, melting points, and solubility are crucial for understanding a compound's behavior. Studies like that of Karabulut et al. (2014) often involve analyzing these properties in various conditions (Karabulut et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are fundamental for understanding how a compound interacts in different environments. Research like that of Ross et al. (1983) on the metabolic conversion of benzamides can provide insights into these aspects (Ross et al., 1983).
Scientific Research Applications
Biosensor Development
A study by Karimi-Maleh et al. (2014) describes the development of a highly sensitive biosensor based on a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This research showcases the potential application of similar compounds in the fabrication of biosensors for detecting bioactive molecules in medical and environmental samples (Karimi-Maleh et al., 2014).
Molecular Structure Analysis
Sedat Karabulut and colleagues (2014) conducted a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the effects of intermolecular interactions on molecular geometry. This type of analysis is crucial for understanding the chemical behavior and potential applications of compounds such as "N-(4-isopropoxyphenyl)-3,4-dimethylbenzamide" (Karabulut et al., 2014).
Metabolism and Pharmacokinetics
The study of the disposition and metabolism of specific compounds in organisms is vital for drug development and toxicological assessments. For instance, the research by Maurizis et al. (1997) on the new anticonvulsant 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl) in rats provides valuable information on pharmacokinetic parameters, suggesting differences in metabolism between genders, which could be relevant for the study of "N-(4-isopropoxyphenyl)-3,4-dimethylbenzamide" (Maurizis et al., 1997).
Chemical Oxidation
Research on the chemical oxidation of compounds provides insights into their reactivity and potential modifications. The work by Adolphe-Pierre et al. (1998) on the oxidation of N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide under various conditions highlights the complexity of chemical transformations that similar compounds can undergo (Adolphe-Pierre et al., 1998).
properties
IUPAC Name |
3,4-dimethyl-N-(4-propan-2-yloxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-17-9-7-16(8-10-17)19-18(20)15-6-5-13(3)14(4)11-15/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZZZHYLDNAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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